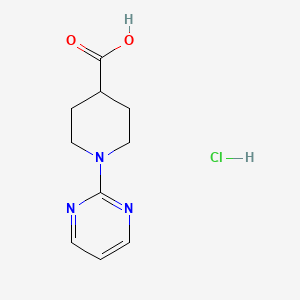

Acide 1-(pyrimidin-2-yl)pipéridine-4-carboxylique chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound that features a pyrimidine ring attached to a piperidine ring, with a carboxylic acid group and a hydrochloride salt.

Applications De Recherche Scientifique

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride has various applications in scientific research, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly for its ability to interact with biological targets.

Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Chemical Biology: The compound is used in chemical biology to study its interactions with proteins and other biomolecules.

Industrial Applications: It is used in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

The exact mode of action of this compound is not well-documented. It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target molecules .

Biochemical Pathways

It’s worth noting that similar compounds have been shown to inhibit certain enzymes, which can affect various biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 24369 , which is within the range that allows for good absorption and distribution in the body. The compound’s hydrochloride group may also enhance its water solubility, potentially improving its bioavailability .

Result of Action

Similar compounds have been shown to have inhibitory effects on certain enzymes, which can lead to changes in cellular processes .

Analyse Biochimique

Biochemical Properties

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity.

Cellular Effects

The effects of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the activity of key signaling molecules, thereby affecting downstream processes such as cell proliferation, differentiation, and apoptosis . Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over prolonged periods or under certain environmental factors . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

In animal models, the effects of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. Studies have reported threshold effects, where a certain dosage is required to observe noticeable changes in biological activity . At high doses, the compound may exhibit toxic or adverse effects, including organ damage and altered metabolic functions.

Metabolic Pathways

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy metabolism and apoptosis.

Méthodes De Préparation

The synthesis of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, such as the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine precursor.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of an alcohol group to a carboxylic acid.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Analyse Des Réactions Chimiques

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group can be further oxidized to form derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring.

Comparaison Avec Des Composés Similaires

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

Pyrimidine Derivatives: Compounds with a pyrimidine ring, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, which are used as acetylcholinesterase inhibitors.

Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine-4-carboxylic acid, which are used in various medicinal applications.

Carboxylic Acid Derivatives: Compounds with a carboxylic acid group, such as isonipecotic acid, which are used as inhibitors of gamma-aminobutyric acid uptake.

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride is unique due to its combination of a pyrimidine ring, a piperidine ring, and a carboxylic acid group, which provides a versatile scaffold for drug discovery and development.

Activité Biologique

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₅ClN₂O₂ and a molecular weight of approximately 242.70 g/mol. It features a piperidine ring substituted with a pyrimidine group and a carboxylic acid moiety, which contributes to its biological properties. The structural characteristics enable interactions with various biological targets, making it a candidate for drug development.

1. Neuropharmacological Effects

Initial studies have suggested that 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride exhibits potential neuropharmacological effects. Its ability to interact with neurotransmitter receptors may lead to applications in treating neurological disorders. Research indicates that compounds in this class can modulate the activity of neurotransmitters, which is crucial for developing treatments for conditions such as depression and anxiety.

2. Anti-inflammatory Activity

A significant area of research has focused on the anti-inflammatory properties of pyrimidine derivatives. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, derivatives have demonstrated IC50 values against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents. The IC50 values for some analogs ranged from 19.45 μM to 42.1 μM for COX-2 inhibition, showcasing their effectiveness compared to standard treatments like diclofenac .

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| 3b | 19.45 μM | 31.4 μM |

| 4b | 26.04 μM | 23.8 μM |

| 4d | 28.39 μM | 34.4 μM |

3. Antioxidant Activity

Research has also highlighted the antioxidant potential of pyrimidine derivatives, including this compound. Antioxidants are crucial for combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown moderate antioxidant activity among pyrimidine derivatives .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. Modifications at specific positions on the piperidine or pyrimidine rings can significantly influence their pharmacological profiles:

- Electron-donating groups : Enhancements in anti-inflammatory activity have been observed with electron-releasing substituents on the pyrimidine ring.

- Substituent variations : Different substitutions lead to variations in receptor affinity and biological activity, indicating that careful structural modifications can yield more potent derivatives .

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

- Anti-tumor Activity : Compounds structurally related to 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride have shown promise in inhibiting Class I PI3-kinase enzymes, which are implicated in cancer progression. This suggests potential applications in oncology .

- Neuroprotective Effects : In animal models, certain derivatives exhibited protective effects against neuroinflammation, indicating their potential role in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

1-pyrimidin-2-ylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c14-9(15)8-2-6-13(7-3-8)10-11-4-1-5-12-10;/h1,4-5,8H,2-3,6-7H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWVJSXLFYYOJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=CC=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.